3-Amino-5-chloropyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include benzylamines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various 3-benzylaminopyrazine-2-carboxamides and other substituted derivatives.
Oxidation and Reduction: Products include corresponding oxides and amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloropyrazine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is hypothesized to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, which play crucial roles in cellular metabolism and plant growth, respectively. Molecular docking studies suggest that the compound binds to mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carboxamide: A precursor in the synthesis of 3-Amino-5-chloropyrazine-2-carboxamide.
3-Benzylaminopyrazine-2-carboxamide: A derivative with similar antimicrobial properties.
N-Benzyl-3-chloropyrazine-2-carboxamide: Another derivative with antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C5H5ClN4O |
---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
3-amino-5-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |
InChI-Schlüssel |
PSHKSXWLHTUQNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.